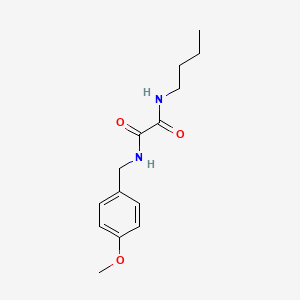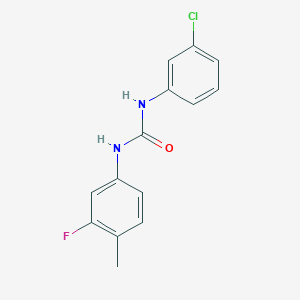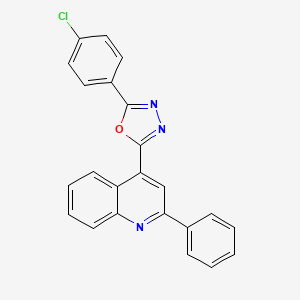![molecular formula C18H30N8O B5140547 2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B5140547.png)
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylacetamide is a complex organic compound that features a tetrazole ring, an imidazole ring, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylacetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the regiocontrolled synthesis of substituted imidazoles, which involves the construction of bonds during the formation of the imidazole.
Coupling Reactions: The azepane moiety is introduced through coupling reactions involving azepane derivatives and the tetrazole-imidazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane and imidazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azepane or imidazole derivatives.
Scientific Research Applications
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The tetrazole and imidazole rings can interact with enzymes or receptors, modulating their activity. The azepane moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole: A compound with antihypertensive activity.
5-(Tetrazol-1-yl)-2H-tetrazole: A compound synthesized by cyclization of 5-amino-1H-tetrazole.
Uniqueness
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylacetamide is unique due to the combination of the tetrazole, imidazole, and azepane moieties in a single molecule. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N8O/c1-15(2)25(13-16-19-8-11-23(16)3)18(27)14-26-17(20-21-22-26)12-24-9-6-4-5-7-10-24/h8,11,15H,4-7,9-10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUVYSFBYFDRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN1C)C(=O)CN2C(=NN=N2)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5140493.png)
![N,N-diethyl-3-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5140494.png)
![N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE](/img/structure/B5140501.png)
![3-[(2-Chlorophenyl)methoxy]benzonitrile](/img/structure/B5140504.png)
![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B5140506.png)
![1,3-Dimethyl-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5140512.png)


![[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5140531.png)
![2-Bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B5140539.png)

![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile](/img/structure/B5140558.png)
